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molecular formula C8H11ClN2 B8752687 4-Chloro-6-methyl-5-propylpyrimidine CAS No. 691886-10-9

4-Chloro-6-methyl-5-propylpyrimidine

Cat. No. B8752687
M. Wt: 170.64 g/mol
InChI Key: VYEBMLWGSMNCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07271170B2

Procedure details

A mixture of 4-chloro-6-methyl-5-propyl-pyrimidine (101) (500 mg, 2.93 mmol) and hydrazine monohydrate (880 mg, 17.6 mmol) in EtOH (15 mL) is heated in a sealed tube at 100° C. overnight. On cooling, the solvent is removed and to the residue is added water (15 mL). The solid is filtered and washed with water (5 mL) and ether (10 mL). The solid is then heated in acetic acid (10 mL) in a sealed tube at 110° C. overnight. The excess acetic acid is removed under vacuum. The residue is neutralized with aqueous sodium bicarbonate and then extracted with ethyl acetate. On drying, the solvent is removed to give the product (168).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
880 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[C:5](Cl)=[N:6][CH:7]=[N:8][C:9]=1[CH3:10])[CH2:2][CH3:3].O.[NH2:13][NH2:14].[CH3:15]CO>>[CH3:10][C:9]1[N:8]=[CH:7][N:13]2[N:14]=[CH:15][N:6]=[C:5]2[C:4]=1[CH2:1][CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(CC)C=1C(=NC=NC1C)Cl
Name
Quantity
880 mg
Type
reactant
Smiles
O.NN
Name
Quantity
15 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the solvent is removed and to the residue
ADDITION
Type
ADDITION
Details
is added water (15 mL)
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with water (5 mL) and ether (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The solid is then heated in acetic acid (10 mL) in a sealed tube at 110° C. overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The excess acetic acid is removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
On drying
CUSTOM
Type
CUSTOM
Details
the solvent is removed

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=2N(C=N1)N=CN2)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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